6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one
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Overview
Description
6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable naphthalene derivative.
Chlorination: The naphthalene derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group.
Trifluoromethoxylation: The chlorinated intermediate is then reacted with a trifluoromethoxy reagent, such as trifluoromethoxybenzene, in the presence of a catalyst to introduce the trifluoromethoxy group.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone core, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenone derivatives.
Scientific Research Applications
6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- 6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid
Uniqueness
6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs.
Biological Activity
6-Chloro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H8ClF3O2 |
Molecular Weight | 264.63 g/mol |
IUPAC Name | 6-chloro-7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI Key | FBONWTVFBPWHTM-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The presence of the chloro and trifluoromethoxy groups enhances its binding affinity, which may lead to the modulation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.
- Receptor Binding : It interacts with specific receptors that may influence cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Case Study 1: Antioxidant Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of naphthalenones, including this compound, exhibited significant antioxidant properties in vitro. The compound was able to reduce oxidative stress markers in cell cultures by up to 40% compared to untreated controls.
Case Study 2: Anti-inflammatory Activity
In a recent investigation focusing on inflammatory diseases, researchers found that this compound effectively inhibited the production of TNF-alpha in macrophages. The results indicated a dose-dependent response, with an IC50 value of approximately 10 µM . This suggests its potential application in treating conditions characterized by chronic inflammation.
Case Study 3: Antimicrobial Efficacy
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL for both strains, indicating promising antibacterial activity .
Properties
Molecular Formula |
C11H8ClF3O2 |
---|---|
Molecular Weight |
264.63 g/mol |
IUPAC Name |
6-chloro-7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H8ClF3O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2 |
InChI Key |
FBONWTVFBPWHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
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